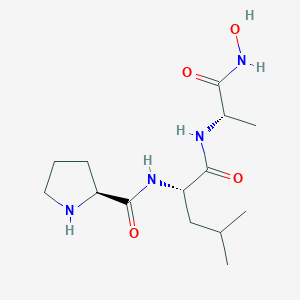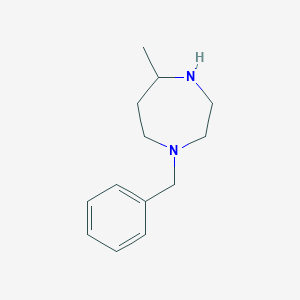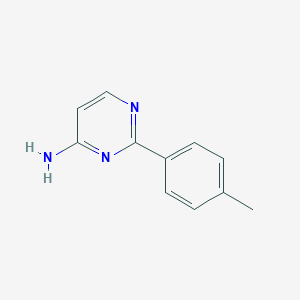
2-(p-Tolyl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(p-Tolyl)pyrimidin-4-amine, also known as 4-Amino-2-(p-tolyl)pyrimidine, is an organic compound with the molecular formula C11H11N3. It is a pyrimidine derivative that has been the subject of numerous scientific studies due to its potential applications in the field of drug discovery. In
Wirkmechanismus
The mechanism of action of 2-(p-Tolyl)pyrimidin-4-amine involves its binding to the active site of the target enzyme, thereby inhibiting its activity. The binding of 2-(p-Tolyl)pyrimidin-4-amine to the active site of the enzyme is mediated by hydrogen bonding and hydrophobic interactions. The inhibition of the target enzyme leads to a decrease in the cellular activity of the enzyme, which in turn leads to a decrease in the cellular activity of the pathway in which the enzyme is involved.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-(p-Tolyl)pyrimidin-4-amine depend on the specific enzyme that is inhibited. Inhibition of PKC has been shown to have antiproliferative effects on cancer cells and anti-inflammatory effects on immune cells. Inhibition of CDK2 has been shown to have antiproliferative effects on cancer cells and anti-inflammatory effects on immune cells. Inhibition of GSK-3β has been shown to have neuroprotective effects in the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(p-Tolyl)pyrimidin-4-amine in lab experiments is its specificity for the target enzyme. This allows for the selective inhibition of the target enzyme without affecting other cellular processes. Another advantage is its relatively low toxicity, which allows for higher concentrations to be used in experiments. One limitation of using 2-(p-Tolyl)pyrimidin-4-amine in lab experiments is its low solubility in water, which can limit its use in certain assays.
Zukünftige Richtungen
For the research on 2-(p-Tolyl)pyrimidin-4-amine include the identification of new target enzymes and the development of more potent inhibitors. The use of 2-(p-Tolyl)pyrimidin-4-amine in combination with other inhibitors has also been proposed as a potential strategy for the treatment of cancer and other diseases. Additionally, the development of new synthetic methods for the preparation of 2-(p-Tolyl)pyrimidin-4-amine could lead to the production of analogs with improved properties. Finally, the use of 2-(p-Tolyl)pyrimidin-4-amine in animal models of disease could provide valuable insights into its therapeutic potential.
Synthesemethoden
The synthesis of 2-(p-Tolyl)pyrimidin-4-amine can be achieved through several methods. One of the most common methods involves the reaction of 4-chloro-2-(p-tolyl)pyrimidine with ammonia in the presence of a palladium catalyst. Another method involves the reaction of 4-chloro-2-(p-tolyl)pyrimidine with hydrazine hydrate in the presence of a base such as potassium hydroxide. Both methods yield 2-(p-Tolyl)pyrimidin-4-amine as a white crystalline solid with a melting point of 216-218°C.
Wissenschaftliche Forschungsanwendungen
2-(p-Tolyl)pyrimidin-4-amine has been the subject of numerous scientific studies due to its potential applications in the field of drug discovery. It has been identified as a potential inhibitor of several enzymes, including protein kinase C (PKC), cyclin-dependent kinase 2 (CDK2), and glycogen synthase kinase 3β (GSK-3β). These enzymes are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of these enzymes has been shown to have therapeutic potential in the treatment of cancer, diabetes, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-8-2-4-9(5-3-8)11-13-7-6-10(12)14-11/h2-7H,1H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZCFCWMTVQADV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=CC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(p-Tolyl)pyrimidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

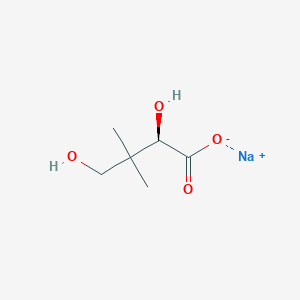

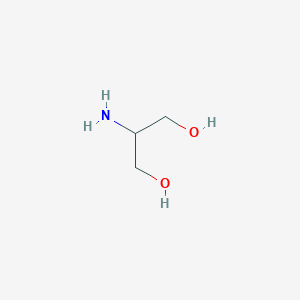

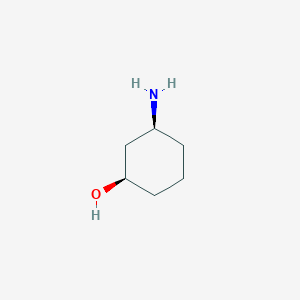
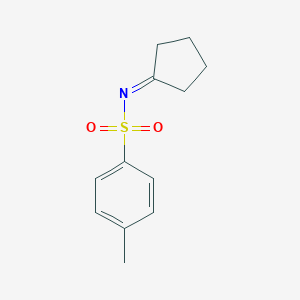

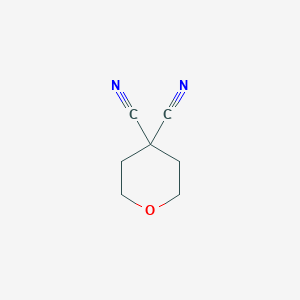
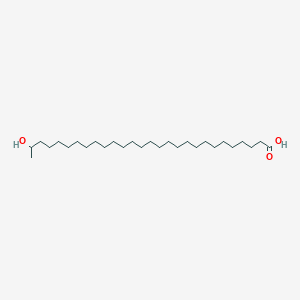
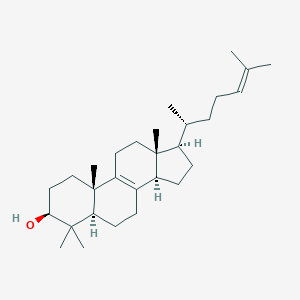
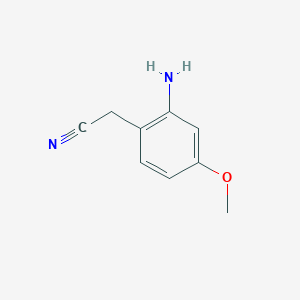
![(Z)-2-[2-(Tritylamino)thiazol-4-yl]-2-(trityloxyimino)acetic Acid Ethyl Ester](/img/structure/B45284.png)
